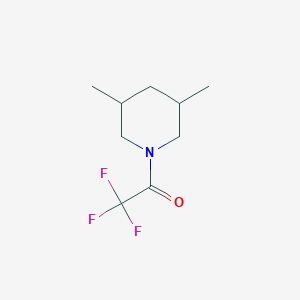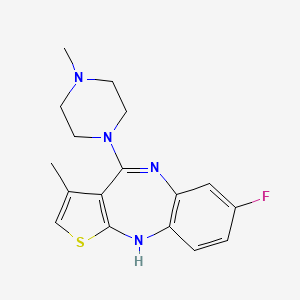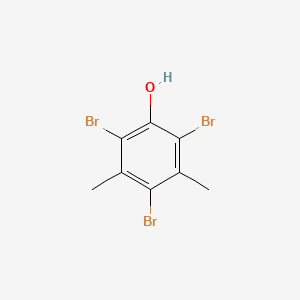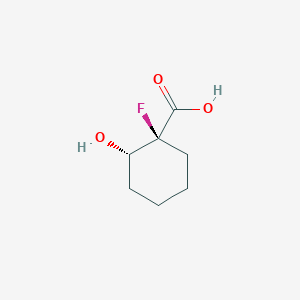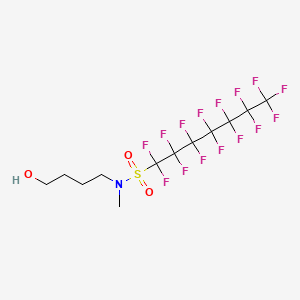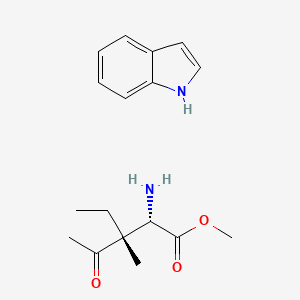
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is a complex organic compound that features an indole ring structure Indole derivatives are known for their wide range of biological activities and are often found in natural products and pharmaceuticals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate typically involves multi-step organic reactions. One possible route could involve the formation of the indole ring followed by the introduction of the amino acid side chain. Key steps might include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Amino Acid Side Chain: The amino acid side chain can be introduced through peptide coupling reactions using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Catalysis: Using catalysts to improve reaction efficiency.
Purification: Employing techniques like crystallization, chromatography, or distillation to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different derivatives.
Reduction: Reduction of the carbonyl group to form alcohols.
Substitution: Electrophilic substitution reactions on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products
Oxidation Products: Indole-2-carboxylic acid derivatives.
Reduction Products: Alcohol derivatives of the original compound.
Substitution Products: Halogenated or nitrated indole derivatives.
Wissenschaftliche Forschungsanwendungen
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, potentially as a ligand for receptors.
Medicine: Investigating its potential as a pharmaceutical agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Binding to Receptors: Acting as an agonist or antagonist at specific receptors.
Enzyme Inhibition: Inhibiting enzymes involved in metabolic pathways.
Signal Transduction: Modulating signal transduction pathways within cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Uniqueness
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate is unique due to its specific stereochemistry and functional groups, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives.
Eigenschaften
CAS-Nummer |
66642-42-0 |
|---|---|
Molekularformel |
C17H24N2O3 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
1H-indole;methyl (2S,3R)-2-amino-3-ethyl-3-methyl-4-oxopentanoate |
InChI |
InChI=1S/C9H17NO3.C8H7N/c1-5-9(3,6(2)11)7(10)8(12)13-4;1-2-4-8-7(3-1)5-6-9-8/h7H,5,10H2,1-4H3;1-6,9H/t7-,9+;/m1./s1 |
InChI-Schlüssel |
UFRSIGFPARXJQZ-JXLXBRSFSA-N |
Isomerische SMILES |
CC[C@](C)([C@@H](C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
Kanonische SMILES |
CCC(C)(C(C(=O)OC)N)C(=O)C.C1=CC=C2C(=C1)C=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


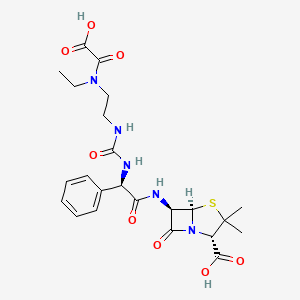

![N-[7-[[2-(Acetyloxy)-1-[(acetyloxy)methyl]ethoxy]methyl]-6,7-dihydro-6-oxo-1H-purin-2-yl]-acetamide](/img/structure/B13412800.png)
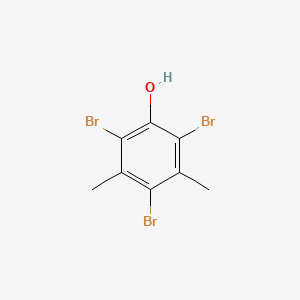
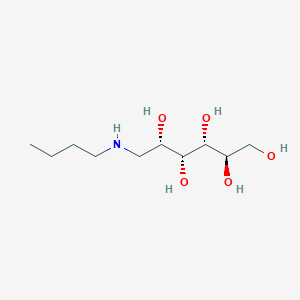
![(3-Methoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13412814.png)
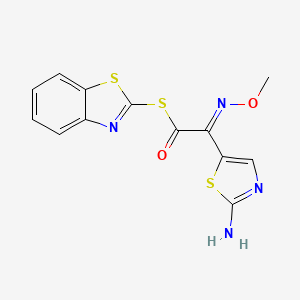
![N-[3-[(5-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propyl]oxolane-2-carboxamide](/img/structure/B13412827.png)
